molecular formula C7H10N2OS B3057881 2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-ylmethanol CAS No. 859850-74-1

2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-ylmethanol

Cat. No. B3057881
CAS RN: 859850-74-1
M. Wt: 170.23 g/mol
InChI Key: WCQMQJWUNDOWMY-UHFFFAOYSA-N
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Description

2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-ylmethanol is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is a member of the thiazolo[3,2-a]pyrimidine family and has a unique structure that allows it to interact with various biological systems. In

Mechanism Of Action

The mechanism of action of 2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-ylmethanol is not fully understood. However, it is believed to interact with various biological systems such as DNA, enzymes, and proteins. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. It also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain.
Biochemical and Physiological Effects:
2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-ylmethanol has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. It also inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest. Additionally, this compound has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, which helps to reduce oxidative stress.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-ylmethanol in lab experiments is its high potency and selectivity towards cancer cells. This allows for the development of targeted therapies that can selectively kill cancer cells while sparing normal cells. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-ylmethanol. One direction is the development of more efficient synthesis methods that can yield higher purity and yield of the compound. Another direction is the exploration of the potential use of this compound in combination with other chemotherapeutic agents to enhance its antitumor activity. Additionally, the study of the mechanism of action of this compound can provide insight into the development of new targeted therapies for cancer and other diseases.

Scientific Research Applications

2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-ylmethanol has been extensively studied for its potential applications in the field of medicine. It has been shown to have antitumor activity in various cancer cell lines such as breast, lung, and colon cancer. It also exhibits antibacterial and antifungal activity against various strains of bacteria and fungi. Additionally, this compound has been studied for its potential use as an anti-inflammatory and antioxidant agent.

properties

IUPAC Name

3,5-dihydro-2H-[1,3]thiazolo[3,2-a]pyrimidin-6-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c10-5-6-3-8-7-9(4-6)1-2-11-7/h3,10H,1-2,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCQMQJWUNDOWMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC=C(CN21)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649931
Record name (2,3-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-ylmethanol

CAS RN

859850-74-1
Record name 2,3-Dihydro-5H-thiazolo[3,2-a]pyrimidine-6-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=859850-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,3-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-ylmethanol
Reactant of Route 2
2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-ylmethanol
Reactant of Route 3
2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-ylmethanol
Reactant of Route 4
2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-ylmethanol
Reactant of Route 5
2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-ylmethanol
Reactant of Route 6
2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-ylmethanol

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